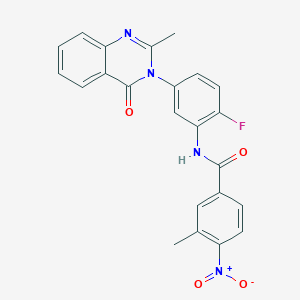
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a compound known for its distinct molecular structure and significant implications in scientific research, particularly in the fields of chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions starting from readily available precursors. One such method could involve:
Nitration: Nitration of 3-methylbenzene to introduce the nitro group.
Aromatic Substitution: Introduction of the fluoro group through a halogen exchange reaction.
Quinazolinone Synthesis: Construction of the quinazolinone ring system via cyclization of appropriate precursors.
Amide Formation: Formation of the final amide linkage through a coupling reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production may involve optimizing these reactions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed for purification purposes, ensuring the compound meets the required standards for use in various applications.
化学反应分析
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: Potential oxidation of the methyl group to form carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Aromatic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation for reduction processes.
Substitution Reagents: Various nucleophiles like alkoxides or amines for substitution reactions.
Major Products
The major products of these reactions vary based on the specific conditions employed but typically involve the transformation of functional groups such as nitro to amine or methyl to carboxyl groups.
科学研究应用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is utilized in various scientific research fields due to its unique structural features:
Chemistry: As a precursor for synthesizing more complex molecular structures and as a probe in studying reaction mechanisms.
Biology: Its potential bioactivity can be investigated for inhibitory or modulatory effects on biological pathways.
Medicine: Exploration of its pharmacological properties for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible applications in the development of novel materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets:
Molecular Targets: Proteins, enzymes, or receptors that play critical roles in specific biological pathways.
Pathways Involved: Can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression patterns.
相似化合物的比较
Comparison with Other Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide stands out due to its specific fluorinated quinazolinone structure, which may confer unique properties compared to other similar compounds.
Similar Compounds
Quinazolinone Derivatives: Other compounds in this family might share the core structure but differ in functional groups, leading to varied biological activities.
Fluoroaromatic Compounds: Similar compounds featuring fluorine substitution might display differences in reactivity and biological interactions.
This compound, with its unique features and versatile applications, remains a valuable subject of study in both academic and industrial research settings.
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-11-15(7-10-21(13)28(31)32)22(29)26-20-12-16(8-9-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWKRAKQKNWRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
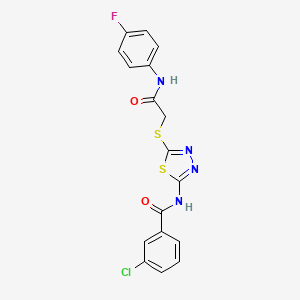
![4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743425.png)
![4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2743426.png)
![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)
![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)
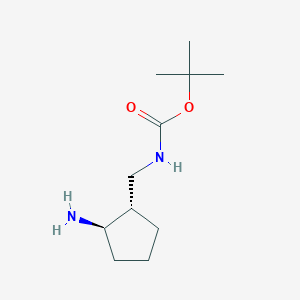
![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)
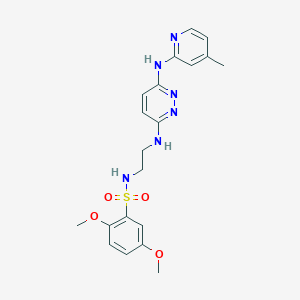
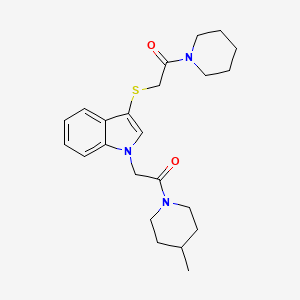

![5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2743437.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL hydrochloride](/img/structure/B2743439.png)
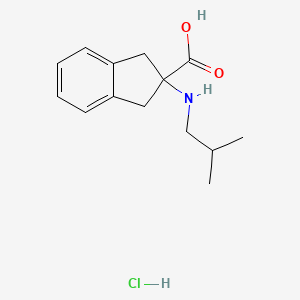
![10-(benzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2743446.png)
